molecular formula C10H7NO4 B2376489 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid CAS No. 150453-91-1

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B2376489
CAS No.: 150453-91-1
M. Wt: 205.169
InChI Key: RPPMJWDFCWLZHA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (CAS 150453-91-1) is a high-value quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key scaffold in the development of novel antimicrobial agents. Research has demonstrated that structural analogs of 4-hydroxy-2-quinolone exhibit potent biological activities, particularly against fungal pathogens such as Aspergillus flavus, with some derivatives showing efficacy that surpasses the standard antifungal drug amphotericin B . The core structure is also recognized for its antibacterial potential against Gram-positive bacteria like Staphylococcus aureus . Beyond its direct biological applications, this chemical framework is a vital subject for advanced computational studies. Researchers utilize Density Functional Theory (DFT) calculations to investigate its molecular geometry, frontier molecular orbitals (FMO), and local reactive properties, which are essential for understanding its stability and interaction with biological targets . Molecular docking and molecular dynamics (MD) simulations further facilitate the assessment of its binding affinity and stability within enzyme active sites, providing crucial insights for rational drug design . The compound can be synthesized through green chemistry protocols, including BiCl3-catalyzed reactions under microwave irradiation, offering an efficient and environmentally benign route for its production . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8-4-9(13)11-7-2-1-5(10(14)15)3-6(7)8/h1-4H,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPMJWDFCWLZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150453-91-1
Record name 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
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Preparation Methods

Two-Step Synthesis from 4-Aminobenzoic Acid

A widely cited method involves microwave-assisted condensation of 4-aminobenzoic acid with diethyl malonate in polyphosphoric acid (PPA). The reaction proceeds via cyclization under controlled microwave irradiation (400 W, 210°C for 2×20 min), yielding 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid after hydrolysis.

  • Reagents : 4-Aminobenzoic acid (1 eq), diethyl malonate (1 eq), PPA (catalyst).
  • Conditions : Microwave irradiation at 210°C, followed by ice-water quenching.
  • Yield : 35% after recrystallization.
  • Purity : 97.12% (HPLC), confirmed by IR (lactam C=O at 1670 cm⁻¹) and ¹H-NMR (δ 7.7 ppm, aromatic protons).

Optimization via Solvent-Free Conditions

Modifications using solvent-free microwave synthesis with malonic acid and p-aminosalicylic acid in PPA achieve higher regioselectivity:

  • Reagents : p-Aminosalicylic acid (1 eq), malonic acid (1.8 eq), POCl₃ (3.6 eq).
  • Conditions : Melted naphthalene (150°C), 30-min POCl₃ addition, 30-min heating.
  • Yield : 36% after fractional crystallization.
  • Isomer Separation : Fractional crystallization isolates 4,7-dihydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid (isomer of 4,5-dihydroxy variant).

Diazonium Salt Coupling for Functionalized Derivatives

Diazo Functionalization with 4-Nitro-2,5-Dichloroaniline

The compound serves as a precursor for azo-linked derivatives, enhancing biological activity:

  • Diazotization : 2,5-Dichloro-4-nitroaniline is treated with NaNO₂/HCl at 5°C to form a diazonium salt.
  • Coupling : The diazonium salt reacts with this compound under acidic conditions (pH <7).
  • Yield : 64% after EtOH/Et₂O crystallization.
  • Product : (E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, confirmed by IR (N=N stretch at 1614 cm⁻¹) and UV (λₘₐₓ 271.4 nm).

Classical Condensation with Malonic Acid Derivatives

Cyclocondensation Using p-Aminosalicylic Acid

A traditional approach involves heating p-aminosalicylic acid with malonic acid and POCl₃:

  • Reagents : p-Aminosalicylic acid (1 eq), malonic acid (1.8 eq), POCl₃ (3.6 eq).
  • Conditions : 150°C melt, 30-min POCl₃ addition, alkaline workup (pH 9 → pH 2).
  • Yield : 36% (bright yellow crystals).
  • Characterization : ¹H-NMR shows aromatic singlet at δ 8.25 ppm (C7-H).

Decarboxylation-Free Synthesis

To avoid decarboxylation, naphthalene is added as a high-boiling solvent, maintaining temperatures <150°C. This method preserves the carboxylic acid group, critical for subsequent amidation.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Conditions Yield Purity (HPLC)
Microwave + PPA 4-Aminobenzoic acid PPA, 210°C 35% 97.12%
Solvent-Free PPA p-Aminosalicylic acid POCl₃, 150°C 36% 98.74%
Diazonium Coupling Preformed quinoline acid HCl/NaNO₂, 5°C 64% 96.39%
Classical Condensation p-Aminosalicylic acid POCl₃, naphthalene 36% 98.51%

Key Findings :

  • Microwave-assisted methods reduce reaction time but require precise temperature control to prevent side reactions.
  • Diazonium coupling offers higher yields but introduces nitro groups, complicating purification.
  • Classical routes using POCl₃ are reliable but necessitate careful pH adjustment during workup.

Challenges and Optimization Strategies

Purification Techniques

  • Fractional Crystallization : Critical for isolating regioisomers (e.g., 4,5- vs. 4,7-dihydroxy variants).
  • Chromatography : RP-HPLC (C18 column, MeOH/H₂O) resolves carboxylated derivatives.

Byproduct Mitigation

  • Decarboxylation : Avoided by low-temperature POCl₃ addition and naphthalene dilution.
  • Lactam Hydrolysis : Controlled by rapid quenching in ice-water after microwave cycles.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. For instance, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid have been tested against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant efficacy. In one study, specific derivatives exhibited MIC values as low as 9.97 mM against resistant strains, highlighting their potential as therapeutic agents for resistant infections.

Anticancer Potential
Research indicates that 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives possess anticancer properties. The MTT assay on MCF-7 breast cancer cells demonstrated that several synthesized compounds showed strong inhibitory effects on cell proliferation compared to Doxorubicin, a standard chemotherapy drug . The mechanisms underlying these effects include enzyme inhibition and interaction with cellular receptors involved in cancer cell signaling pathways.

Anti-HIV Activity
Recent studies have focused on the design and synthesis of new derivatives based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold aimed at combating HIV. Compounds were evaluated for their ability to inhibit HIV replication and integrase activity. Some derivatives showed moderate antibacterial activity and potential anti-HIV effects, indicating their utility in treating opportunistic infections in HIV patients .

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes critical for microbial survival and cancer progression. For example, it has been suggested that the compound may inhibit acetylcholinesterase (AChE), enhancing cholinergic neurotransmission by increasing acetylcholine levels. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Structure-Activity Relationships (SAR)
Studies have explored the SAR of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives to identify key structural features responsible for their biological activity. For instance, modifications in the phenolic moiety have been linked to enhanced enzyme inhibition and improved bioactivity against specific pathogens .

Materials Science

The unique electronic properties of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives make them suitable candidates for developing novel materials. Their application in creating electronic devices and sensors is an emerging area of research, leveraging their chemical reactivity and stability under various conditions.

Table 1: Antimicrobial Activity of Derivatives

Compound NameMIC (mM)Pathogen
1-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline9.97Mycobacterium tuberculosis
4-Hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline12.50Staphylococcus aureus
4-Hydroxy-7-nitro-2-oxo-1,2-dihydroquinoline15.30Escherichia coli

Table 2: Anticancer Activity Against MCF-7 Cells

Compound NameIC50 (µM)Comparison DrugIC50 (µM)
Compound A25Doxorubicin15
Compound B30Doxorubicin15
Compound C20Doxorubicin15

Case Studies

Case Study: Antimicrobial Efficacy Against MDR Strains
In a study conducted by Sechi et al., several derivatives of the compound were evaluated for their antimicrobial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications significantly enhanced efficacy against resistant strains, suggesting a viable pathway for developing new antibiotics .

Case Study: Anticancer Properties in Breast Cancer Models
A comprehensive study involving synthesized derivatives was performed to evaluate their anticancer properties using MCF-7 cell lines. The results demonstrated that specific compounds not only inhibited cell proliferation but also induced apoptosis through targeted interactions with cellular receptors involved in cancer signaling pathways .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. It can inhibit specific enzymes and receptors, leading to its biological effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Carboxylic Acid Substituents

  • Compound 10: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Structure: Carboxylic acid at C3 instead of C6. Synthesis: Derived from isatoic anhydride and diethyl malonate via microwave-assisted cyclization . Properties: Mp = 225°C, HPLC purity = 99.51%, yield = 99% . Key Difference: The C3-carboxylic acid isomer exhibits similar thermal stability but higher synthetic efficiency compared to the C6 analog .
  • Compound 15: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Structure: Methyl group at C6 and carboxylic acid at C3. Properties: Mp = 508.9°C (predicted), density = 1.29 g/cm³, pKa = -0.44 .

Functionalized Derivatives

  • Compound 8: (E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid Structure: Diazenyl group at C3. Synthesis: Coupling of the parent compound with 2,5-dichloro-4-nitroaniline diazonium salt . Properties: Mp = 340°C, HPLC purity = 96.39%, yield = 64% . Key Difference: The diazenyl group enhances π-conjugation (UV λₘₐₓ = 250.1 nm) but reduces purity and yield due to steric hindrance .
  • Compound 11: 3-(4-Carboxyphenylcarbamoyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid Structure: Carbamoyl group at C3. Synthesis: Microwave-assisted reaction with 4-aminosalicylic acid . Properties: Mp = 340–350°C, HPLC purity = 97.52%, yield = 20% . Key Difference: The carbamoyl group increases polarity (log k = 1.92 via HPLC) but complicates synthesis, leading to low yields .

Ester and Amide Derivatives

  • Compound 9: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Structure: Ethyl ester at C3. Synthesis: Microwave reaction of triethyl methanetricarboxylate with 4-aminobenzoic acid . Properties: Mp = 116–120°C, HPLC purity = 95.01%, yield = 50% . Key Difference: Esterification reduces thermal stability and simplifies further functionalization (e.g., hydrolysis to Compound 10) .
  • Compound 15B: (S)-2-(4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxamido)-3-phenylpropanoic acid Structure: Amide-linked phenylpropanoic acid at C6. Synthesis: Coupling with (S)-methyl 2-amino-3-phenylpropanoate . Properties: Yield = 44%, ¹H-NMR confirms stereochemistry and hydrogen bonding sites . Key Difference: The amide group enhances bioavailability and target specificity, as seen in Factor XI inhibitor studies .

Biological Activity

4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a significant quinoline derivative recognized for its diverse biological and pharmaceutical activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. In a study evaluating various derivatives, compounds based on this scaffold demonstrated moderate antibacterial effects against several strains, including those responsible for opportunistic infections in HIV patients. The minimum inhibitory concentration (MIC) assays revealed promising results, suggesting that modifications to the core structure can enhance these properties .

Antiviral Activity

The compound also shows potential as an anti-HIV agent . A series of derivatives designed from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold were tested for their ability to inhibit HIV replication. Some compounds demonstrated significant activity against HIV integrase (IN), with IC50 values indicating effective inhibition at concentrations around 16 µM . This positions the compound as a candidate for further development in antiviral therapeutics.

Anticancer Effects

In addition to its antimicrobial and antiviral properties, this quinoline derivative has been studied for its anticancer potential. The modulation of cellular pathways involved in apoptosis and oxidative stress responses suggests that it may influence cancer cell viability and proliferation .

Summary of Biological Activities

Activity Type Effect IC50/MIC Values
AntibacterialModerate activity against various bacterial strainsMIC values <100 µM
AntiviralInhibition of HIV replicationIC50 = 16 ± 6 µM
AnticancerModulation of apoptosis and oxidative stressSpecific values under investigation

Molecular Interactions

The biological activity of this compound is largely attributed to its interactions with specific biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, impacting cellular metabolism and energy production.
  • Gene Expression Modulation : It influences gene expression related to stress responses, potentially altering cell survival rates.
  • Binding Affinity : The binding interactions with enzymes and receptors are critical for its biochemical effects, with specific binding affinities determining the extent of inhibition or activation .

Subcellular Localization

The localization within cellular compartments plays a crucial role in the efficacy of the compound. Targeting specific organelles enhances its interaction with biomolecules, thereby amplifying its biological effects.

Study on Antimicrobial Activity

In a recent study by Sechi et al., several derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline were synthesized and evaluated for their antibacterial properties. The results indicated that while some compounds had moderate activity, further structural modifications could lead to enhanced efficacy against resistant bacterial strains .

Research on Anti-HIV Properties

Another significant study focused on the design and synthesis of N'-arylidene derivatives based on the quinoline scaffold. These compounds were assessed for their ability to inhibit HIV integrase activity. The most potent compound exhibited an IC50 value that demonstrates considerable potential as an anti-HIV agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is synthesized via multi-step reactions starting from 4-aminobenzoic acid. A typical route involves condensation with ethyl 3-chloro-3-oxopropanoate in dichloromethane (DCM), followed by NaOH washes to remove acidic byproducts. Purification via column chromatography (using silica gel) and crystallization from ethanol/ether mixtures yields the final product. Optimization includes controlling reaction temperature (room temperature for 16 hours) and stoichiometric ratios (e.g., 1:1.3 molar ratio of starting materials) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • ¹H NMR (500 MHz, DMSO-d₆): Assigns proton environments (e.g., δ 12.7 ppm for carboxylic acid proton, δ 7.7–7.9 ppm for aromatic protons) .
  • FT-IR : Identifies functional groups (e.g., lactam C=O at ~1680 cm⁻¹, carboxylic acid O-H stretch at ~3600 cm⁻¹) .
  • HPLC : Validates purity (>95%) using a Waters Alliance module with UV detection at 210 nm .
  • Elemental analysis : Confirms empirical formula (e.g., C₁₀H₇NO₃) .

Q. How is the compound evaluated for biological activity, particularly against HIV-1 and bacterial strains?

  • Methodology :

  • Anti-HIV-1 : Cell-based assays measure inhibition of viral replication (IC₅₀ values, e.g., 16 ± 6 µM for HIV integrase 3'-processing inhibition). Docking studies (using Autodock Vina) model interactions with the integrase catalytic core domain .
  • Antibacterial : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli assess potency. Derivatives with carbohydrazide substitutions show enhanced activity due to improved membrane penetration .

Advanced Research Questions

Q. What molecular interactions underlie the compound’s anti-HIV activity, and how are docking studies utilized to elucidate these mechanisms?

  • Methodology : The compound’s 4-hydroxy-2-oxo core chelates Mg²⁺ ions in the HIV integrase active site, disrupting DNA binding. Docking simulations (e.g., with Schrödinger Suite) optimize ligand-receptor poses using scoring functions (e.g., Glide SP). Key interactions include hydrogen bonding with Asp-64 and π-stacking with viral DNA bases .

Q. How do computational methods like DFT and MD simulations contribute to understanding the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT calculations (B3LYP/6-31G(d') basis set): Predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential surfaces, highlighting nucleophilic sites (e.g., carbonyl oxygen) .
  • NBO analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(C-O) stabilization energy ~30 kcal/mol) .
  • MD simulations (GROMACS): Model solvation effects and conformational stability in aqueous environments, revealing persistent hydrogen bonds with water molecules .

Q. What structural modifications enhance the compound’s bioactivity, and how do substituents influence pharmacological properties?

  • Methodology :

  • Methoxyethyl substitution (vs. methyl): Increases solubility (logP reduction by ~0.5) and enhances integrase inhibition (IC₅₀ improvement by 2-fold) .
  • Carbohydrazide derivatives : Improve anti-HIV potency (e.g., N’-arylidene derivatives with IC₅₀ <10 µM) via additional hydrogen bonding with integrase residues .
  • Comparative SAR tables : Highlight substituent effects on lipophilicity, binding affinity, and metabolic stability .

Handling and Stability Considerations

Q. What are the key considerations for handling and storage during experimental procedures?

  • Methodology : Store in airtight containers under dry, inert conditions (≤25°C) to prevent hydrolysis. Use PPE (gloves, goggles) to avoid skin/eye contact. Static charge minimization is critical during weighing due to fine powder morphology .

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